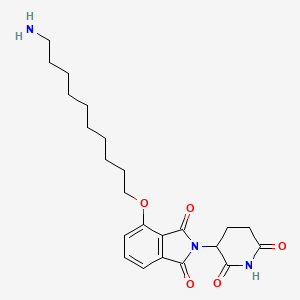

Thalidomide-O-C10-NH2

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H31N3O5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C23H31N3O5/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28/h9-11,17H,1-8,12-15,24H2,(H,25,27,28) |

InChI Key |

GYCOQQKBPGDRKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Thalidomide-O-C10-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thalidomide-O-C10-NH2 has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This specialized thalidomide derivative serves as a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This guide provides an in-depth overview of the function, application, and experimental considerations of this compound in research, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Function: A Ligand for Cereblon-Mediated Degradation

This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. The "-O-C10-NH2" moiety signifies a 10-carbon alkyl linker attached to the thalidomide core via an ether linkage, terminating in a primary amine. This amine group provides a versatile chemical handle for the attachment of a linker, which is subsequently conjugated to a ligand for a specific protein of interest (POI). The resulting heterobifunctional molecule, or PROTAC, is designed to simultaneously bind to both the POI and CRBN, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The length and composition of the linker are critical determinants of a PROTAC's efficacy. Studies have shown that for CRBN-recruiting PROTACs, linker lengths between 10 and 12 atoms can be highly effective in promoting target degradation[4]. The 10-carbon chain of this compound falls within this optimal range, making it a valuable building block for the development of potent and selective protein degraders.

Quantitative Analysis of PROTACs Utilizing Alkyl Linkers

The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs constructed with the precise this compound linker can be found within broader studies on linker optimization, the following table summarizes representative data for CRBN-based PROTACs with similar alkyl linkers targeting the well-studied bromodomain-containing protein 4 (BRD4).

| Target Protein | PROTAC Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | ~10-12 (hydrocarbon) | MDA-MB-231 | 60 - 97.1 | 86 - 94 | [4] |

| BRD4 | 13-15 (piperazine-containing) | MDA-MB-231 | 60.0 | 94 | [4] |

| p38α | 15-17 (alkyl/triazole) | BBL358 | - | Potent Degradation | [2] |

Experimental Protocols

Synthesis of a PROTAC using this compound via Amide Coupling

This protocol describes the general steps for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest.

Materials:

-

This compound

-

Carboxylic acid-functionalized target protein ligand

-

Amide coupling reagents (e.g., HATU, EDC, HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

Western Blotting for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the standard procedure for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control for degradation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and controls: DMSO, MG132 + PROTAC) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively and add the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Signaling Pathways and Logical Relationships

The application of PROTACs derived from this compound allows for the targeted degradation of key proteins involved in various disease-related signaling pathways. A prominent example is the degradation of BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are critical regulators of gene transcription.

Caption: General mechanism of PROTAC-induced protein degradation.

The degradation of BRD4 by a PROTAC utilizing a thalidomide-based CRBN ligand disrupts its role as a transcriptional co-activator, leading to the downregulation of key oncogenes such as c-Myc. This has significant implications for cancer therapy.

Caption: Downstream effects of BRD4 degradation by a PROTAC.

Furthermore, research has shown that intrinsic cellular signaling pathways can modulate the efficacy of PROTACs. For instance, the inhibition of pathways such as PARG, PERK, and HSP90 has been shown to enhance the degradation of BRD4 by PROTACs, suggesting a complex interplay between targeted degradation and cellular homeostasis[1][5].

Caption: Cellular pathways that can modulate PROTAC efficacy.

Conclusion

This compound is a valuable and versatile building block for the construction of PROTACs. Its inherent ability to recruit the E3 ligase CRBN, combined with a linker of optimal length, facilitates the development of potent and selective protein degraders. The methodologies and pathways described in this guide provide a framework for researchers to effectively utilize this compound in the pursuit of novel therapeutics and to further unravel the complexities of cellular signaling. As the field of targeted protein degradation continues to expand, the rational design of PROTACs, including the careful selection of components like this compound, will be paramount to success.

References

- 1. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Thalidomide-O-C10-NH2 in PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Thalidomide-O-C10-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, mechanism of action, and role in the targeted degradation of proteins, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

Introduction to PROTAC Technology and E3 Ligase Recruitment

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.[1][2]

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The formation of a POI-PROTAC-E3 ligase "ternary complex" is the crucial first step.[1][4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design due to the availability of well-characterized, potent, and drug-like small molecule ligands.[7][8][][10][11]

This compound: A Key Cereblon Ligand

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are well-established ligands for CRBN.[8][][10] this compound is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development.[12][13][14]

-

Structure: It incorporates the thalidomide moiety, which serves as the CRBN-binding element. This is connected via an ether linkage to a 10-carbon alkyl chain (C10 linker). The linker terminates in a primary amine (-NH2) group.

-

Function: The thalidomide portion ensures specific recruitment of the CRBN E3 ligase complex.[12] The terminal amine provides a convenient chemical handle for conjugation to a warhead ligand for a protein of interest, completing the PROTAC structure.[12][15] The 10-carbon linker provides the necessary length and flexibility to allow for the successful formation of a productive ternary complex between the target protein and CRBN.

Mechanism of Action

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like this compound follows a catalytic cycle, as illustrated below.

References

- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 6. Ubiquitination Assay - Profacgen [profacgen.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. allgenbio.com [allgenbio.com]

- 14. cymitquimica.com [cymitquimica.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-O-C10-NH2

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Thalidomide-O-C10-NH2, with the chemical name 4-[(10-aminodecyl)oxy]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a key bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker terminating in a primary amine.[1] This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, thereby enabling the creation of a PROTAC designed for targeted protein degradation.

The synthesis of this molecule begins with 4-Hydroxy-thalidomide, a metabolite of thalidomide, which provides a crucial hydroxyl group on the phthalimide ring for linker attachment.[2][][4] This guide details a robust synthetic pathway and the requisite analytical methods for the characterization and quality control of the final compound.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process designed for efficiency and purity. The overall strategy involves the etherification of 4-Hydroxy-thalidomide with a pre-functionalized and protected 10-carbon linker, followed by a final deprotection step to reveal the terminal amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 10-((tert-butoxycarbonyl)amino)decyl 4-methylbenzenesulfonate (Linker)

Protocol:

-

Boc Protection: To a solution of 10-amino-1-decanol (1.0 eq)[5][6] in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (10-hydroxydecyl)carbamate.

-

Tosylation: Dissolve the crude tert-butyl (10-hydroxydecyl)carbamate (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add triethylamine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight. Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the title compound as a white solid.

Synthesis of this compound

Protocol:

-

Ether Synthesis: To a solution of 4-Hydroxy-thalidomide (1.0 eq)[2] in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension at 60 °C for 30 minutes. Add a solution of the tosylated linker from step 2.1 (1.2 eq) in DMF. Continue stirring at 60 °C for 16 hours. Monitor the reaction by TLC or LC-MS. After cooling to room temperature, pour the reaction mixture into ice-water and stir for 1 hour. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water and diethyl ether, and dry to yield the crude Protected Thalidomide-O-C10-NHBoc.

-

Boc Deprotection: Suspend the crude protected intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M). Stir the solution at room temperature for 2 hours. Monitor deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product, this compound, typically as a TFA salt. Further purification can be achieved by preparative HPLC if required.

Characterization Data

The identity and purity of the synthesized compounds are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Summary of Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) Key Signals (δ, ppm) | Expected MS (ESI+) [M+H]⁺ | HPLC Purity |

| 4-Hydroxy-thalidomide | C₁₃H₁₀N₂O₅ | 274.23 | 11.1 (s, 1H), 7.2-7.8 (m, 3H), 5.1 (dd, 1H) | 275.06 | >98% |

| Protected Linker | C₂₂H₃₇NO₅S | 443.60 | 7.8 (d, 2H), 7.5 (d, 2H), 4.0 (t, 2H), 2.8 (q, 2H), 2.4 (s, 3H), 1.4 (s, 9H) | 444.24 | >97% |

| Thalidomide-O-C10-NH₂ | C₂₃H₃₁N₃O₅ | 445.51 | 11.1 (s, 1H), 7.8 (br s, 3H), 7.2-7.6 (m, 3H), 5.1 (dd, 1H), 4.1 (t, 2H), 2.7 (t, 2H), 1.2-1.8 (m, 16H) | 446.23 | >95% |

Note: NMR chemical shifts (δ) are illustrative and may vary slightly. Protons from the terminal NH₂ and glutarimide NH may be broad or exchangeable.

Role in Targeted Protein Degradation (PROTAC Technology)

This compound is a foundational building block for constructing PROTACs. The thalidomide portion acts as the "anchor" that recruits the CRBN E3 ubiquitin ligase. The terminal amine of the C10 linker is coupled to a "warhead" ligand, which is a small molecule designed to bind to a specific Protein of Interest (POI).

The resulting heterobifunctional PROTAC molecule simultaneously binds to both the POI and CRBN, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the cell's proteasome. This mechanism allows for the targeted elimination of disease-causing proteins rather than just inhibiting their function.

Caption: Mechanism of Action for a PROTAC utilizing a Thalidomide-based linker.

References

The Role of Thalidomide-O-C10-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. This guide provides an in-depth technical overview of a key building block in the construction of PROTACs: Thalidomide-O-C10-NH2. This molecule serves as a versatile anchor, linking a target protein ligand to the Cereblon (CRBN) E3 ubiquitin ligase, thereby initiating the degradation cascade.

Core Concepts: The PROTAC Mechanism

PROTACs are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase.[1][2] this compound is a derivative of thalidomide that has been functionalized with a 10-carbon alkyl linker terminating in an amine group. This amine serves as a chemical handle for the attachment of a POI-binding ligand, making it a crucial component in the synthesis of CRBN-recruiting PROTACs.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the properties of the final degrader molecule.

| Property | Value | Reference |

| Molecular Formula | C23H31N3O5 | [3] |

| Molecular Weight | 429.51 g/mol | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | -20°C, protected from light and moisture | [3] |

Signaling Pathway of CRBN-Mediated Protein Degradation

The signaling cascade initiated by a thalidomide-based PROTAC is a multi-step process culminating in the degradation of the target protein. The following diagram illustrates this pathway.

Caption: CRBN-mediated targeted protein degradation pathway.

The Critical Role of the C10 Linker

The linker is not merely a spacer; its length, composition, and attachment points significantly influence the properties and efficacy of the PROTAC.[4] Alkyl chains, such as the 10-carbon chain in this compound, are a common choice for linkers due to their synthetic tractability and flexibility.

Impact of Linker Length:

-

Ternary Complex Formation: The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[5]

-

Physicochemical Properties: Long alkyl linkers can increase the lipophilicity of the PROTAC, which may enhance cell permeability but could also lead to poor solubility.[4]

-

Degradation Efficacy: Studies have shown that there is often an optimal linker length for maximal degradation, with both shorter and longer linkers resulting in reduced efficacy.[6] While specific data for a C10 linker is highly target-dependent, it falls within the range of commonly employed alkyl chain lengths in PROTAC design.

Experimental Protocols

PROTAC Synthesis: General Workflow

The synthesis of a PROTAC using this compound typically involves the coupling of a POI ligand containing a carboxylic acid functional group to the terminal amine of the linker. Amide bond formation is a common and robust method for this conjugation.

Caption: General workflow for PROTAC synthesis via amide coupling.

Detailed Protocol: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound

This protocol provides a general framework for the amide coupling reaction. Specific conditions may need to be optimized based on the properties of the POI ligand.

Materials:

-

POI ligand with a carboxylic acid group

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC-grade solvents for purification

Procedure:

-

Dissolution: Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Activation: To the solution from step 1, add HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Addition of Amine: In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add this solution to the activated POI ligand mixture.

-

Base Addition: Add DIPEA (3-4 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Cellular Assay: Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the DMSO control.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While specific data for a this compound based PROTAC is highly dependent on the POI ligand, the following table provides a template for presenting such data.

| PROTAC ID | Target Protein | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| Example-C10-PROTAC | Target X | C10 Alkyl | Value | Value | Cell Line |

| Literature PROTAC 1 | Target Y | Alkyl (non-C10) | Value | Value | Cell Line |

| Literature PROTAC 2 | Target Z | PEG | Value | Value | Cell Line |

Note: The values in this table are placeholders and would be populated with experimental data.

Logical Relationships in PROTAC Design

The successful design of a PROTAC involves a careful consideration of the interplay between its three components. The following diagram illustrates these relationships.

Caption: Logical relationships in PROTAC design and function.

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its thalidomide moiety provides a reliable means of recruiting the CRBN E3 ligase, while the 10-carbon alkyl linker offers a flexible and synthetically accessible platform for the attachment of a wide variety of POI ligands. A thorough understanding of its chemical properties, the mechanism of CRBN-mediated degradation, and the critical role of the linker are paramount for the rational design and development of novel and effective PROTACs. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising therapeutic agents. As the field of TPD continues to evolve, the strategic use of well-characterized building blocks like this compound will be instrumental in unlocking the full potential of this technology.

References

- 1. researchgate.net [researchgate.net]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide 5'-amine-alkylC10-amine | CRBN: R&D Systems [rndsystems.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Conjugation of a Protein of Interest to Thalidomide-O-C10-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its derivatives are a class of small molecules that have garnered significant interest in drug development, particularly for their role as "molecular glues." They function by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neo-substrates. This mechanism forms the basis for the therapeutic effects of immunomodulatory imide drugs (IMiDs) and is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.

This document provides a detailed protocol for the covalent conjugation of a protein of interest (POI) to Thalidomide-O-C10-NH2, a derivative of thalidomide featuring a C10 linker with a terminal primary amine. This conjugation is achieved through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxyl groups on the protein and the primary amine of the thalidomide derivative.

Principle of Conjugation

The conjugation strategy relies on a two-step carbodiimide-mediated coupling reaction. First, the carboxyl groups (present on aspartic acid and glutamic acid residues, as well as the C-terminus of the protein) are activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. In the second step, the primary amine of this compound nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This two-step process is favored as it can improve coupling efficiency and reduce undesirable side reactions, such as protein-protein crosslinking.

Signaling Pathway of Thalidomide-Protein Conjugates

Thalidomide and its conjugates exert their biological effects primarily through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the conjugate binds to CRBN, inducing a conformational change that recruits neo-substrate proteins to the E3 ligase complex. This proximity leads to the polyubiquitination of the neo-substrate, marking it for degradation by the 26S proteasome.

Experimental Workflow

The overall workflow for conjugating a protein of interest to this compound involves protein preparation, activation of the protein's carboxyl groups, conjugation with the thalidomide derivative, and finally, purification and characterization of the conjugate.

Materials and Reagents

-

Protein of Interest (POI)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Hydroxylamine, pH 8.5

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Experimental Protocol

1. Preparation of Protein of Interest

1.1. Dissolve or dialyze the POI into Activation Buffer. The protein solution should be free of amine- and carboxyl-containing buffers (e.g., Tris, glycine, acetate). 1.2. Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally lead to more efficient conjugation.

2. Activation of Protein Carboxyl Groups

2.1. Warm EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation. 2.2. Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. For example, prepare a 100 mM EDC stock and a 100 mM Sulfo-NHS stock. 2.3. Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution. Add the EDC first, followed immediately by the Sulfo-NHS. 2.4. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation with this compound

3.1. Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess. 3.2. Add a 100-fold molar excess of the this compound solution to the activated protein solution. 3.3. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS). 3.4. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching of the Reaction

4.1. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. 4.2. Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

5. Purification of the Conjugate

5.1. Remove excess, unreacted small molecules and byproducts by size-exclusion chromatography (e.g., using a desalting column) equilibrated with PBS or another suitable storage buffer. 5.2. Collect fractions and monitor the protein concentration of each fraction using a protein assay or by measuring absorbance at 280 nm. 5.3. Pool the fractions containing the protein conjugate.

6. Characterization of the Conjugate

6.1. SDS-PAGE Analysis: Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein. A shift in the molecular weight of the conjugate compared to the native protein can indicate successful conjugation. 6.2. Mass Spectrometry: Use techniques such as MALDI-TOF or LC-MS to determine the mass of the conjugate and calculate the drug-to-protein ratio (DPR). 6.3. Functional Assay: Perform a relevant functional assay to ensure that the conjugation process has not significantly compromised the biological activity of the protein.

Data Presentation

The efficiency of the conjugation reaction and the resulting drug-to-protein ratio (DPR) are critical parameters to quantify. The following table provides an example of how to present such quantitative data. Please note that these values are for illustrative purposes and the actual results will vary depending on the specific protein and reaction conditions.

| Parameter | Method | Result |

| Protein Concentration (Pre-conjugation) | BCA Assay | 5.0 mg/mL |

| Protein Concentration (Post-purification) | BCA Assay | 4.2 mg/mL |

| Conjugation Efficiency | (Post-purification protein / Pre-conjugation protein) x 100 | 84% |

| Molecular Weight of Unconjugated Protein | Mass Spectrometry | 50,000 Da |

| Molecular Weight of Conjugated Protein | Mass Spectrometry | 51,200 Da |

| Average Drug-to-Protein Ratio (DPR) | (MW Conjugate - MW Unconjugated) / MW Thalidomide derivative | ~3 |

Troubleshooting

-

Low Conjugation Efficiency:

-

Increase the molar excess of EDC, Sulfo-NHS, and/or this compound.

-

Ensure the protein concentration is sufficiently high (ideally >2 mg/mL).

-

Verify that the buffers used are free of extraneous amines or carboxylates.

-

Confirm that the pH of the activation and coupling steps are optimal.

-

-

Protein Precipitation:

-

The protein may be unstable under the reaction conditions. Try performing the reaction at a lower temperature (4°C).

-

Reduce the molar excess of the reagents.

-

The addition of the hydrophobic thalidomide derivative may cause aggregation. Consider including a mild, non-ionic detergent in the reaction buffer.

-

-

Loss of Protein Activity:

-

Reduce the molar excess of the coupling reagents to minimize modification of critical carboxyl groups.

-

Shorten the reaction time.

-

Consider alternative conjugation chemistries that target other functional groups on the protein if carboxyl modification is detrimental to function.

-

Conclusion

The protocol described provides a robust method for the conjugation of a protein of interest to this compound. By understanding the underlying chemistry and the biological mechanism of action, researchers can effectively generate and characterize these important bioconjugates for a wide range of applications in basic research and drug development. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

Application Note: Amide Bond Formation with Thalidomide-O-C10-NH2 for Proteolysis Targeting Chimera (PROTAC) Synthesis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thalidomide and its analogs have garnered significant interest in drug discovery, primarily as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). This activity is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two moieties.

Thalidomide-O-C10-NH2 is a key building block in the synthesis of thalidomide-based PROTACs. It comprises the thalidomide core, which binds to CRBN, and a 10-carbon alkyl linker with a terminal primary amine. This amine group serves as a versatile handle for conjugation to a carboxylic acid-functionalized ligand of a target protein via a stable amide bond. This application note provides a detailed protocol for the amide bond formation between this compound and a generic carboxylic acid, a crucial step in the synthesis of potent and specific protein degraders.

Signaling Pathway

The formation of a stable amide bond between this compound and a protein-targeting ligand is a critical step in the chemical synthesis of a PROTAC. Once synthesized, the PROTAC engages both the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: PROTAC Synthesis and Mechanism of Action.

Experimental Workflow

The overall workflow for the synthesis and characterization of a thalidomide-based PROTAC via amide bond formation involves several key steps, from reagent preparation to final product analysis.

Caption: General Experimental Workflow.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-149567 |

| Carboxylic Acid of Interest | N/A | N/A |

| HATU | Sigma-Aldrich | 446331 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |

| Dichloromethane (DCM) | Fisher Scientific | D143-4 |

| Ethyl Acetate (EtOAc) | Fisher Scientific | E145-4 |

| Hexanes | Fisher Scientific | H302-4 |

| Water, HPLC Grade | Fisher Scientific | W6-4 |

| Acetonitrile, HPLC Grade | Fisher Scientific | A998-4 |

| Formic Acid | Sigma-Aldrich | F0507 |

Experimental Protocol

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid. The stoichiometry and reaction conditions may require optimization depending on the specific carboxylic acid used.

1. Reagent Preparation: a. Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous DMF (0.1 M). b. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. c. Prepare a solution of HATU (1.2 eq) in anhydrous DMF.

2. Reaction Setup: a. To the solution of the carboxylic acid, add DIPEA (3.0 eq). b. Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of this compound to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with water. b. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, preparative HPLC can be used for purification.

5. Characterization: a. Confirm the identity and purity of the final product using the following techniques: i. ¹H and ¹³C NMR: To confirm the chemical structure. ii. High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC. iii. HPLC: To determine the purity of the final compound.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a model PROTAC formed from this compound and a hypothetical carboxylic acid ligand.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Scale | 50 mg of Carboxylic Acid Ligand |

| Reaction Time | 8 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Flash Column Chromatography |

| Yield | 75% |

Table 2: Characterization Data

| Analysis | Result |

| ¹H NMR | Peaks consistent with the structures of both the thalidomide-linker and the carboxylic acid ligand, with the disappearance of the carboxylic acid proton and a shift in the signals of the linker's alpha-amino protons. |

| HRMS | Calculated [M+H]⁺ matches the observed mass within ± 5 ppm. |

| HPLC Purity | >98% (at 254 nm) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure HATU and DIPEA are fresh and added correctly. Increase activation time. |

| Inactive coupling reagents | Use freshly opened or properly stored coupling reagents. | |

| Steric hindrance | Increase reaction temperature or use a more potent coupling reagent like COMU. | |

| Multiple side products | Side reactions of the carboxylic acid or amine | Optimize reaction conditions (lower temperature, shorter reaction time). Use a different coupling reagent that minimizes side reactions. |

| Difficulty in purification | Similar polarity of product and starting materials | Use a different purification method (e.g., preparative HPLC instead of flash chromatography). Optimize the eluent system for better separation. |

Conclusion

This application note provides a comprehensive guide for the successful amide bond formation between this compound and a carboxylic acid-containing ligand, a fundamental step in the synthesis of thalidomide-based PROTACs. The detailed protocol, along with the provided data and troubleshooting guide, will aid researchers in the efficient development of novel protein degraders for therapeutic applications.

Application Notes and Protocols: Linker Attachment Strategies for Thalidomide-O-C10-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its derivatives have emerged as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide-O-C10-NH2 is a commonly used building block in PROTAC synthesis, serving as a precursor for the E3 ligase-binding moiety that specifically recruits the Cereblon (CRBN) E3 ligase. The C10 alkyl chain with a terminal primary amine provides a versatile handle for the attachment of various linkers, which in turn are connected to a ligand for the protein of interest.

The choice of linker and the strategy for its attachment are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). This document provides detailed application notes and protocols for common linker attachment strategies to this compound.

Core Concepts: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.[1][2][3]

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that begins with the synthesis of the heterobifunctional molecule, followed by a series of in vitro and in-cellulo assays to evaluate its efficacy and mechanism of action.

Linker Attachment Chemistries

The primary amine of this compound is a nucleophile that can readily participate in several common bioconjugation reactions. The choice of reaction depends on the functional group present on the linker to be attached. Below are protocols for the most common strategies.

Amide Bond Formation via Activated Esters

This is one of the most robust and widely used methods for conjugating a carboxylic acid-containing linker to a primary amine. The carboxylic acid is first activated, typically as an N-hydroxysuccinimide (NHS) ester, which then reacts with the amine of this compound to form a stable amide bond.

Data Presentation: Comparison of Amide Bond Formation Coupling Reagents

| Coupling Reagent Combination | Key Features | Typical Reaction Conditions | Representative Yield |

| EDC / NHS (or sulfo-NHS) | One-pot or two-step procedure. Good yields. Water-soluble options available.[4][5][6][7] | pH 7.2-8.5 for coupling to amine. | 60-90% |

| HATU / DIPEA | High coupling efficiency, even with sterically hindered substrates. Fast reaction times. | Anhydrous polar aprotic solvent (e.g., DMF, DMSO). Room temperature. | 70-95% |

| HBTU / HOBt / DIPEA | Similar to HATU, widely used in peptide synthesis. Lower risk of racemization for chiral centers. | Anhydrous polar aprotic solvent (e.g., DMF). Room temperature. | 65-90% |

Experimental Protocol: Amide Coupling using EDC/NHS

This protocol describes the conjugation of a carboxylic acid-functionalized linker to this compound.

Materials:

-

This compound

-

Carboxylic acid-functionalized linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Column chromatography supplies (silica gel, appropriate solvent system)

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized linker (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the activation can be monitored by TLC or LC-MS.

-

-

Coupling to this compound:

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

-

Add the solution of the activated linker to the this compound solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/methanol) to yield the final PROTAC molecule.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Reductive Amination

Reductive amination is a method to form a carbon-nitrogen bond between an amine and a carbonyl group (aldehyde or ketone). This strategy is useful for linkers that possess a terminal aldehyde. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent to form a stable amine linkage.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Typical Reaction Conditions | Representative Yield |

| Sodium triacetoxyborohydride (STAB) | Mild and selective, does not reduce aldehydes/ketones. Tolerates a wide range of functional groups.[8][9][10][11] | Aprotic solvents (e.g., DCE, THF, DCM). Often with acetic acid as a catalyst. | 70-95% |

| Sodium cyanoborohydride (NaBH₃CN) | Effective at neutral to slightly acidic pH. Highly toxic. | Protic solvents (e.g., methanol). pH control is important. | 60-90% |

| Borane-pyridine complex | Can reduce both imines and carbonyls, requiring careful control of conditions. | Aprotic solvents. | 50-80% |

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

-

This compound

-

Aldehyde-functionalized linker

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Column chromatography supplies

Procedure:

-

Reaction Setup:

-

To a solution of this compound (1.0 eq) and the aldehyde-functionalized linker (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq), if necessary.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Maleimide-Thiol Conjugation

This strategy is employed when the linker possesses a maleimide group and the protein of interest ligand has a free thiol (sulfhydryl) group. While this compound itself does not have a thiol, this chemistry is highly relevant in PROTAC synthesis where a linker is first attached to the thalidomide portion, and the other end of the linker, now functionalized with a maleimide, is reacted with a thiol-containing POI ligand. For completeness, a general protocol is provided.

Data Presentation: Characteristics of Maleimide-Thiol Conjugation

| Feature | Description |

| Specificity | Highly specific for thiol groups at near-neutral pH. |

| Bond Stability | Forms a stable thioether bond. |

| Reaction Conditions | Typically performed in aqueous buffers at pH 6.5-7.5.[12][13][14][15][16] |

| Reaction Time | Generally rapid, from 30 minutes to a few hours at room temperature. |

Experimental Protocol: General Maleimide-Thiol Conjugation

Materials:

-

Maleimide-functionalized Thalidomide-linker conjugate

-

Thiol-containing POI ligand

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2, degassed)

-

DMSO or DMF (for dissolving the maleimide compound)

-

Size-exclusion chromatography or dialysis equipment for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing POI ligand in the degassed reaction buffer.

-

Prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized Thalidomide-linker conjugate in DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the POI ligand solution. A 5- to 20-fold molar excess of the maleimide compound is typically used.

-

Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if either component is light-sensitive.

-

-

Purification:

-

Remove the unreacted maleimide compound and byproducts by size-exclusion chromatography, dialysis, or HPLC.

-

The purified PROTAC can be concentrated and stored under appropriate conditions.

-

Conclusion

The successful synthesis of a potent PROTAC relies heavily on the strategic selection of a linker and the chemistry used for its attachment to the E3 ligase and target protein ligands. For this compound, its terminal primary amine offers a versatile handle for various conjugation reactions. Amide bond formation and reductive amination are the most direct and common strategies for attaching linkers to this building block. The provided protocols offer a foundational methodology for these key synthetic steps. Researchers should note that reaction conditions may require optimization depending on the specific properties of the linker and the POI ligand. Careful purification and thorough analytical characterization are paramount to ensure the integrity and purity of the final PROTAC molecule, which is essential for reliable biological evaluation.

References

- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. bioacts.com [bioacts.com]

- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 15. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 16. broadpharm.com [broadpharm.com]

Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-O-C10-NH2 based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting in vitro ubiquitination assays using Proteolysis Targeting Chimeras (PROTACs) that are based on a Thalidomide-O-C10-NH2 E3 ligase ligand. These protocols are designed to assist researchers in the development and characterization of novel protein degraders.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[][2] They consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING E3 ligase 4 (CRL4) complex.[3][4][5][6] The this compound moiety serves as a CRBN-recruiting element in the design of these PROTACs.

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI.[7][8][9] This is followed by recognition and degradation of the POI by the 26S proteasome.[3][4] In vitro ubiquitination assays are essential for confirming the mechanism of action of a PROTAC and for optimizing its degradation efficiency. These assays allow for the direct measurement of POI ubiquitination in a controlled, cell-free environment.

Signaling Pathway

The signaling pathway exploited by Thalidomide-based PROTACs involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to a specific protein of interest, leading to its ubiquitination and subsequent degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

In Vitro Ternary Complex Formation Assay (Pull-down)

This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[7][8]

Materials:

-

Recombinant His-tagged POI

-

Recombinant CRL4-CRBN E3 ligase complex

-

This compound based PROTAC

-

Ni-NTA Agarose beads

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% Tween-20

-

Wash Buffer: Assay Buffer with 20 mM Imidazole

-

Elution Buffer: Assay Buffer with 250 mM Imidazole

-

SDS-PAGE gels and Western Blotting reagents

-

Antibodies: Anti-CRBN and Anti-POI

Procedure:

-

In a microcentrifuge tube, combine His-tagged POI (1 µM), CRL4-CRBN E3 ligase complex (1 µM), and the PROTAC at various concentrations (e.g., 0, 0.1, 1, 10 µM) in Assay Buffer.

-

Incubate the mixture for 1 hour at 4°C with gentle rotation.

-

Add 20 µL of pre-equilibrated Ni-NTA Agarose beads to each tube.

-

Incubate for another 1 hour at 4°C with gentle rotation to allow the His-tagged POI to bind to the beads.

-

Centrifuge the tubes at 500 x g for 1 minute and discard the supernatant.

-

Wash the beads three times with 500 µL of Wash Buffer.

-

Elute the protein complexes from the beads by adding 30 µL of Elution Buffer and incubating for 10 minutes at room temperature.

-

Analyze the eluted fractions by SDS-PAGE and Western Blotting using anti-CRBN and anti-POI antibodies.

Expected Results:

An increase in the amount of CRBN pulled down with the His-tagged POI in the presence of the PROTAC indicates the formation of a ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the POI mediated by the PROTAC.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant POI

-

Ubiquitin

-

This compound based PROTAC

-

10X Ubiquitination Buffer: 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT

-

ATP solution (10 mM)

-

SDS-PAGE gels and Western Blotting reagents

-

Antibodies: Anti-POI and Anti-Ubiquitin

Procedure:

-

Set up the following reaction mixture in a total volume of 50 µL:

-

1X Ubiquitination Buffer

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

200 nM CRL4-CRBN E3 ligase complex

-

500 nM POI

-

5 µM Ubiquitin

-

1 mM ATP

-

Varying concentrations of the PROTAC (e.g., 0, 0.1, 1, 10 µM)

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western Blotting using an anti-POI antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI. An anti-Ubiquitin antibody can also be used to confirm ubiquitination.

Expected Results:

A dose-dependent increase in higher molecular weight species of the POI upon addition of the PROTAC indicates successful ubiquitination.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel this compound based PROTAC.

Caption: Experimental workflow for PROTAC evaluation.

Data Presentation

The following tables present representative quantitative data from in vitro assays with a hypothetical this compound based PROTAC targeting Protein X.

Table 1: Ternary Complex Formation

| PROTAC Concentration (µM) | Relative CRBN Pulled Down with His-Protein X (Normalized to 10 µM PROTAC) |

| 0 (DMSO) | 0.05 |

| 0.1 | 0.35 |

| 1 | 0.78 |

| 10 | 1.00 |

Table 2: In Vitro Ubiquitination of Protein X

| PROTAC Concentration (µM) | Relative Ubiquitinated Protein X (% of Total Protein X) |

| 0 (DMSO) | < 5% |

| 0.1 | 25% |

| 1 | 65% |

| 10 | 85% |

Table 3: Cellular Degradation of Protein X

| PROTAC Concentration (nM) | Remaining Protein X Level (%) |

| 0 (DMSO) | 100 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 5 |

| DC50 (nM) | 12.5 |

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of this compound based PROTACs. By systematically evaluating ternary complex formation and subsequent ubiquitination, researchers can effectively assess the mechanism and efficiency of their novel protein degraders, facilitating the development of new therapeutics.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metamatched.mrc-bsu.cam.ac.uk [metamatched.mrc-bsu.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for Cell-based Protein Degradation Assays Using Thalidomide-O-C10-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to specifically tag and degrade target proteins.[2] One of the key components in many TPD strategies, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), is a ligand that can recruit an E3 ubiquitin ligase.

Thalidomide and its analogs are well-characterized E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3][4] The binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates."[3][5] This mechanism has been successfully exploited in the development of molecular glue degraders and is a cornerstone of PROTAC technology.[4][6]

This document provides detailed application notes and protocols for utilizing Thalidomide-O-C10-NH2 , a functionalized thalidomide derivative, in cell-based protein degradation assays. It is presumed that this compound serves as the CRBN-recruiting moiety of a PROTAC, connected via its C10-NH2 linker to a ligand for a protein of interest (POI). These protocols are designed to guide researchers in quantifying the degradation of their target protein and understanding the mechanism of action of their PROTAC.

Mechanism of Action

This compound, as part of a PROTAC, facilitates the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase.[7] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Figure 1: Mechanism of PROTAC-induced protein degradation.

Key Experimental Assays

Several cell-based assays can be employed to quantify the degradation of a target protein. The choice of assay depends on the specific research question, available resources, and throughput requirements.

-

Western Blotting: A traditional and reliable method to directly measure the reduction in protein levels.[7][8]

-

In-Cell Western™/Immunofluorescence: A higher-throughput, plate-based method for quantifying protein levels in fixed cells.[9][10]

-

Reporter Assays: Engineered systems, such as HiBiT or luciferase fusion proteins, that provide a quantitative readout of protein abundance in live cells.[11][12]

Data Presentation

The following tables present hypothetical quantitative data from the described assays to illustrate expected outcomes.

Table 1: Western Blot Densitometry Analysis

| Treatment (24h) | POI Level (Normalized to Loading Control) | % Degradation |

| Vehicle (DMSO) | 1.00 | 0% |

| PROTAC (10 nM) | 0.65 | 35% |

| PROTAC (100 nM) | 0.25 | 75% |

| PROTAC (1 µM) | 0.10 | 90% |

| PROTAC (1 µM) + MG132 (10 µM) | 0.95 | 5% |

Table 2: In-Cell Western™ Fluorescence Intensity

| Treatment (24h) | Normalized Fluorescence Intensity (POI/Cell Stain) | % Degradation |

| Vehicle (DMSO) | 0.98 | 2% |

| PROTAC (10 nM) | 0.60 | 40% |

| PROTAC (100 nM) | 0.22 | 78% |

| PROTAC (1 µM) | 0.08 | 92% |

| PROTAC (1 µM) + MLN4924 (1 µM) | 0.92 | 8% |

Table 3: HiBiT Reporter Assay Luminescence

| Treatment (Time) | Luminescence (RLU) | % Remaining POI-HiBiT |

| 0 h | 1,500,000 | 100% |

| 4 h | 900,000 | 60% |

| 8 h | 450,000 | 30% |

| 16 h | 225,000 | 15% |

| 24 h | 150,000 | 10% |

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol describes the detection of target protein degradation in cultured cells following treatment with a PROTAC containing this compound.

Materials:

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Neddylation inhibitor (e.g., MLN4924)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO) and controls with a proteasome inhibitor (MG132) or neddylation inhibitor (MLN4924) to confirm proteasome-dependent degradation.

-

Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Perform densitometry analysis on the protein bands and normalize the target protein signal to the loading control signal.

Figure 2: Western blot workflow for protein degradation.

Protocol 2: In-Cell Western™ Assay

This protocol provides a higher-throughput method for quantifying protein degradation in a 96-well plate format.[9][10]

Materials:

-

96-well clear-bottom black plates

-

Cell culture medium

-

PROTAC stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

-

Primary antibody against the protein of interest

-

Cell stain dye (e.g., LI-COR Inter-Calate Blue)

-

IRDye®-conjugated secondary antibody

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC and controls for the desired time.

-

Fixation: Remove the treatment media and fix the cells with 4% PFA for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.

-

Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the target protein overnight at 4°C.

-

Secondary Antibody and Cell Stain Incubation: Wash the cells and incubate with the IRDye®-conjugated secondary antibody and the cell stain dye for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Imaging: Scan the plate using an infrared imaging system.

-

Data Analysis: Quantify the fluorescence intensity in the two channels (target protein and cell stain). Normalize the target protein signal to the cell stain signal to account for variations in cell number.

Protocol 3: HiBiT Reporter Assay for Live-Cell Protein Degradation

This protocol uses a CRISPR-edited cell line where the protein of interest is tagged with the HiBiT peptide, allowing for real-time monitoring of protein levels.

Materials:

-

HiBiT knock-in cell line for the protein of interest

-

White, opaque 96-well plates

-

Cell culture medium

-

PROTAC stock solution

-

Nano-Glo® HiBiT Lytic Detection System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HiBiT knock-in cells in a white, opaque 96-well plate.

-

Compound Treatment: Treat the cells with the PROTAC at various concentrations and for different time points.

-

Lysis and Detection:

-

At each time point, add the Nano-Glo® HiBiT lytic reagent directly to the wells.

-

Shake the plate for 10 minutes at room temperature to ensure complete lysis and signal generation.

-

-

Measurement: Measure the luminescence using a plate-based luminometer.

-

Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein remaining relative to the vehicle-treated control at each time point.

Figure 3: Logical flow for selecting a protein degradation assay.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers utilizing this compound as part of a PROTAC to induce targeted protein degradation. By employing these cell-based assays, scientists can effectively quantify the efficacy and elucidate the mechanism of their protein-degrading molecules, accelerating the development of novel therapeutics.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation for Drug Discovery [promega.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

Application Notes and Protocols for Measuring Protein Degradation by PROTACs via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by Proteolysis Targeting Chimeras (PROTACs). This method is fundamental in the research and development of PROTAC-based therapeutics.